Dispiro[2.0.2.1]heptane-7-acetic acid
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Overview
Description
Dispiro[2.0.2.1]heptane-7-acetic acid is a unique organic compound characterized by its dispiro structure, which consists of two spiro-connected cyclopropane rings and a cyclobutane ring. The compound has the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is primarily used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.0.2.1]heptane-7-acetic acid typically involves the reaction of cyclopropane derivatives with acetic acid under specific conditions. One common method includes the use of a cyclopropanation reaction followed by a spiro-annulation process to form the dispiro structure. The reaction conditions often require the use of catalysts such as rhodium or copper complexes to facilitate the formation of the spiro rings .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Dispiro[2.0.2.1]heptane-7-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dispiro[2.0.2.1]heptane-7-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dispiro[2.0.2.1]heptane-7-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dispiro[2.0.2.1]heptane: A related compound with a similar dispiro structure but lacking the acetic acid moiety.
Spiro[2.2]pentane: Another spiro compound with a simpler structure.
Cyclopropane derivatives: Compounds containing cyclopropane rings with various substituents.
Uniqueness
Dispiro[2.0.2.1]heptane-7-acetic acid is unique due to its complex dispiro structure, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C9H12O2 |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-dispiro[2.0.24.13]heptan-7-ylacetic acid |
InChI |
InChI=1S/C9H12O2/c10-7(11)5-6-8(1-2-8)9(6)3-4-9/h6H,1-5H2,(H,10,11) |
InChI Key |
DKQHLONHAGLRSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C(C23CC3)CC(=O)O |
Origin of Product |
United States |
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